1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine
Description
1-(3-Chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a piperazine derivative featuring a 3-chlorophenyl group at position 1 and a 4-(thiophen-2-yl)oxane-4-carbonyl moiety at position 2.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c21-16-3-1-4-17(15-16)22-8-10-23(11-9-22)19(24)20(6-12-25-13-7-20)18-5-2-14-26-18/h1-5,14-15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYZDDQSCANLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
It features a piperazine ring substituted with a chlorophenyl group and an oxane carbonyl linked to a thiophene moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, suggesting that this compound may also possess such activity. A comparative analysis of related compounds revealed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Research has demonstrated that piperazine derivatives can act as antioxidants. The ability to scavenge free radicals can be attributed to the electron-donating capacity of the thiophene and chlorophenyl groups. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases .
Neuropharmacological Effects
The compound's potential neuropharmacological effects are supported by studies indicating that similar piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests possible applications in treating mood disorders and other neuropsychiatric conditions .
Enzymatic Inhibition
This compound may exert its biological effects through the inhibition of specific enzymes. For example, compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is critical for cell proliferation .
Interaction with Receptors
The compound's structure suggests potential interactions with various receptors, including serotonin receptors. This interaction could lead to alterations in neurotransmission, contributing to its neuropharmacological effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The tested compound exhibited an MIC of 32 µg/mL against both strains, demonstrating significant antibacterial activity .
- Neuropharmacological Assessment : In a behavioral study on mice, a related piperazine compound was shown to reduce anxiety-like behavior in elevated plus maze tests, suggesting similar potential for this compound .
Research Findings Summary Table
Scientific Research Applications
Mechanism of Action:
The piperazine moiety in this compound is known to interact with various biological targets, potentially modulating neurotransmitter systems. It may exhibit activity similar to other piperazine derivatives, which often act as receptor antagonists or agonists.
Pharmacological Effects:
- Antidepressant Activity: Research has indicated that compounds containing piperazine structures can exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain.
- Antipsychotic Properties: Some studies suggest that derivatives of piperazine may have antipsychotic effects, making them candidates for treating schizophrenia and other psychotic disorders.
- Antitumor Activity: The presence of thiophene rings in the structure has been linked to anticancer properties, as these compounds can interfere with cancer cell proliferation and induce apoptosis.
Case Studies and Research Findings
-
Antidepressant Studies:
A study conducted on related piperazine compounds demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure could enhance efficacy and reduce side effects . -
Antipsychotic Research:
Another investigation focused on the antipsychotic potential of thiophene-containing piperazines, revealing that these compounds could effectively reduce symptoms in rodent models of psychosis . The study highlighted the importance of structural modifications in enhancing therapeutic outcomes. -
Antitumor Activity:
In vitro studies have shown that thiophene derivatives can inhibit the growth of various cancer cell lines. For instance, a recent study reported that a closely related compound exhibited significant cytotoxicity against breast cancer cells by inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Variations in Piperazine-Based Compounds
Key Observations :
- The 3-chlorophenyl group at position 1 is conserved across analogs, suggesting its role in receptor binding or metabolic stability.
- Substituents at position 4 dictate pharmacological profiles: Chloropropyl derivatives serve as intermediates for trazodone-like antidepressants . The thiophene-oxane motif in the target compound introduces steric bulk and electron-rich regions, which may influence receptor affinity or solubility.
Key Findings :
- Microwave-assisted synthesis significantly reduces reaction time (from hours to seconds) while improving yields (88% vs. 60%) .
- Click chemistry enables modular assembly of triazole-linked derivatives with high efficiency (85–92% yields), ideal for generating combinatorial libraries .
Antimicrobial and Antifungal Activity
- Triazole derivatives (e.g., 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine) exhibit potent activity against Aspergillus niger (zone of inhibition: 14.0–15.2 mm), comparable to the antifungal drug Luvin .
- Cinnamyl-piperazine analogs show broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .
Central Nervous System (CNS) Targeting
- Arylpiperazines like 1-(3-chlorophenyl)piperazine (mCPP) act as 5-HT2A antagonists , inhibiting serotonin-mediated behaviors in rodents .
- Phenethyl-substituted derivatives demonstrate high affinity for dopamine D2 receptors, suggesting utility in neuropsychiatric disorders .
Anticancer Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
